3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 5-bromo-2-chlorophenyl group at position 3 and a methyl group at position 3. Its structural complexity and halogenated aromatic system suggest utility in drug development, particularly in antibiotics or enzyme-targeted therapies .
Properties
Molecular Formula |
C11H7BrClNO3 |
|---|---|
Molecular Weight |
316.53 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |
InChI Key |
UVFLWPBJMGCBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms on the phenyl ring.
Cyclization: The brominated and chlorinated intermediate is then subjected to cyclization reactions to form the isoxazole ring.
Carboxylation: Finally, the carboxylic acid group is introduced to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial in industrial settings to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring, along with the carboxylic acid group, play a crucial role in its binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:
- Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
